6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrimidine ring fused with a quinazoline moiety, both of which are known for their significant biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4,6,8-trimethylquinazoline-2-amine with a suitable pyrimidine derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures. The use of high-purity reagents and solvents, along with advanced purification techniques such as recrystallization and chromatography, ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while reduction could produce amine derivatives.
Scientific Research Applications
6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-ethyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one
- 4-methyl-6-phenylpyrimidin-2-yl-(4,6,8-trimethylquinazolin-2-yl)amine
Uniqueness
6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one is unique due to its specific structural features, which confer distinct biological and chemical properties. Its combination of a pyrimidine and quinazoline ring system makes it particularly versatile for various applications, setting it apart from other similar compounds.
Properties
IUPAC Name |
6-methyl-2-[(4,6,8-trimethylquinazolin-2-yl)amino]-1H-pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-8-5-9(2)14-12(6-8)11(4)18-16(20-14)21-15-17-10(3)7-13(22)19-15/h5-7H,1-4H3,(H2,17,18,19,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHVMLVXUCBFGOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)NC3=NC(=O)C=C(N3)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C2C(=C1)C(=NC(=N2)NC3=NC(=O)C=C(N3)C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.